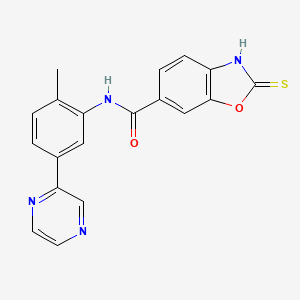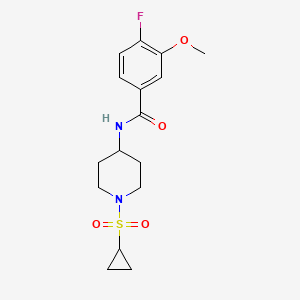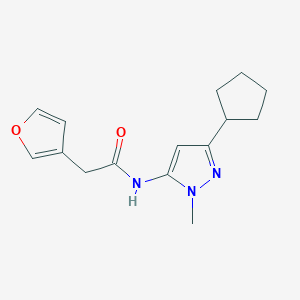![molecular formula C13H21N3O3S B6971624 N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide](/img/structure/B6971624.png)
N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[[2-(Methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that combines a methanesulfonamido group with a cyclopentyl ring, linked to a methylpyrrole carboxamide. Its distinct chemical properties make it a subject of interest in synthetic chemistry, medicinal chemistry, and material science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide typically involves multiple steps:
Formation of the Methanesulfonamido Group: This step involves the reaction of methanesulfonyl chloride with an amine to form the methanesulfonamido group.
Cyclopentyl Ring Formation: The cyclopentyl ring can be synthesized through cyclization reactions involving appropriate precursors.
Linking the Cyclopentyl Ring to the Pyrrole Carboxamide: This step involves the formation of a carbon-carbon bond between the cyclopentyl ring and the pyrrole carboxamide, often using coupling reactions such as Suzuki-Miyaura coupling.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and crystallization.
Análisis De Reacciones Químicas
Types of Reactions
N-[[2-(Methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfonic acids, while reduction could produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide is used as a building block for the synthesis of more complex molecules
Biology and Medicine
In biology and medicine, this compound is studied for its potential therapeutic properties. It may act as an inhibitor or modulator of specific biological pathways, making it a candidate for drug development. Research is ongoing to determine its efficacy and safety in treating various diseases.
Industry
In the industrial sector, this compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its unique chemical structure allows for the design of materials with tailored functionalities.
Mecanismo De Acción
The mechanism of action of N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in critical biological pathways. By binding to these targets, the compound can modulate their activity, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
- N-[[2-(Methanesulfonamido)cyclohexyl]methyl]-1-methylpyrrole-3-carboxamide
- N-[[2-(Methanesulfonamido)cyclopropyl]methyl]-1-methylpyrrole-3-carboxamide
Uniqueness
Compared to similar compounds, N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide offers a unique combination of structural features that may result in distinct chemical and biological properties. Its specific ring size and functional groups can influence its reactivity, stability, and interaction with biological targets, making it a valuable compound for further research and development.
Propiedades
IUPAC Name |
N-[[2-(methanesulfonamido)cyclopentyl]methyl]-1-methylpyrrole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O3S/c1-16-7-6-11(9-16)13(17)14-8-10-4-3-5-12(10)15-20(2,18)19/h6-7,9-10,12,15H,3-5,8H2,1-2H3,(H,14,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAUUWZKJEQOPDQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=C1)C(=O)NCC2CCCC2NS(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-(2-chlorophenyl)-N-[2-(1,3-dihydroisoindol-2-yl)-2-oxoethyl]-5-methyl-1,2-oxazole-4-carboxamide](/img/structure/B6971545.png)
![2-[(1,1-Dioxo-2,3-dihydro-1-benzothiophen-6-yl)amino]-1-(2-methyl-2,3-dihydroindol-1-yl)ethanone](/img/structure/B6971557.png)
![3-[3-(ethoxymethyl)pyrrolidine-1-carbonyl]-N-(4-ethoxyphenyl)-4-methylbenzenesulfonamide](/img/structure/B6971562.png)
![[2-[(1-Cyclopentylpyrazol-3-yl)methylamino]phenyl]-(3-hydroxypiperidin-1-yl)methanone](/img/structure/B6971564.png)

![3-(3,5-dimethylpyrazol-1-yl)-1-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]butan-1-one](/img/structure/B6971581.png)

![2-[2-[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]-3H-isoindol-1-one](/img/structure/B6971597.png)
![[1-(hydroxymethyl)-3,4-dihydro-1H-isoquinolin-2-yl]-(6-methoxy-3,4-dihydro-2H-chromen-3-yl)methanone](/img/structure/B6971600.png)
![2-(furan-3-yl)-1-[3-(6-methyl-1H-benzimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B6971606.png)
![5-tert-butyl-N-[[2-(methanesulfonamido)cyclopentyl]methyl]thiophene-2-carboxamide](/img/structure/B6971614.png)
![1-(2-amino-7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl)-2-(3,4-difluorophenyl)ethanone](/img/structure/B6971630.png)
![4-fluoro-N-[[2-(methanesulfonamido)cyclopentyl]methyl]-3-methoxybenzamide](/img/structure/B6971634.png)

